molecular formula C20H26N6O5 B2747630 7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione CAS No. 312915-48-3

7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione

Cat. No. B2747630
CAS RN: 312915-48-3
M. Wt: 430.465
InChI Key: LRUXRWIHRNWCMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C26H30N6O5 . The CAS Number is 536719-24-1 . The molecular weight is 506.566 .

Scientific Research Applications

Synthesis Techniques

The Synthesis and Reaction of Spiro[oxolane-2,2′-piperazine]-3′,6′-diones : This study discusses the synthesis of a compound derived from ethyl 4-ethoxycarbonyl-2-chloroacetylamino-2-butenoate treated with N-bromosuccinimide to give a spiro[oxolane-2,2′-piperazine]-3′,6′-dione derivative, showcasing a method that could be relevant for synthesizing derivatives of the compound (Shin et al., 1983).

Cardiovascular Activity

Cardiovascular Activity of New 8-Alkylamino-1,3-Dimethyl-7-(2-Hydroxy-3- Piperazinopropyl)-3,7-Dihydro-1H-Purine-2,6-Diones : A study focusing on the synthesis of derivatives and their electrocardiographic, antiarrhythmic, and hypotensive activity. This research indicates the compound's potential application in cardiovascular disease treatment and provides insights into receptor affinities which might inform further research on related compounds (Chłoń-Rzepa et al., 2004).

Antidepressant Activity

Computer-Aided Insights into Receptor-Ligand Interaction for Novel 5-Arylhydantoin Derivatives : This study provides a computer-aided analysis of receptor-ligand interactions for derivatives showing potent and selective serotonin 5-HT7 receptor agents with antidepressant activity. Such insights could be applicable for designing related compounds with optimized therapeutic profiles (Kucwaj-Brysz et al., 2018).

Anti-Inflammatory and Analgesic Agents

Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone : Research on the synthesis of various heterocyclic compounds displaying cyclooxygenase inhibition along with analgesic and anti-inflammatory activities. This exploration into the medicinal chemistry domain suggests a potential avenue for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Fluorescent Ligands for Receptors

Synthesis and Characterization of Environment-Sensitive Fluorescent Ligands : A study on the synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with high 5-HT(1A) receptor affinity and good fluorescence properties, highlighting the utility in visualizing receptor interactions in biological systems (Lacivita et al., 2009).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O5/c1-24-17-16(18(28)23-20(24)29)26(19(22-17)25-9-7-21-8-10-25)11-13(27)12-31-15-5-3-14(30-2)4-6-15/h3-6,13,21,27H,7-12H2,1-2H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUXRWIHRNWCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC(COC4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione

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